
2-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide, commonly known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, and since then, it has been researched for its pharmacological properties and potential medical uses.
Mechanism of Action
CP-55940 acts on the endocannabinoid system, which is involved in regulating a wide range of physiological processes, including pain, inflammation, and mood. Specifically, CP-55940 acts as a potent agonist of the CB1 and CB2 receptors, which are the primary receptors in the endocannabinoid system. By binding to these receptors, CP-55940 can modulate the activity of neurotransmitters and other signaling molecules, leading to its therapeutic effects.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and other conditions. CP-55940 has also been shown to have neuroprotective effects, reducing damage to the brain and nervous system in animal models of stroke, traumatic brain injury, and other conditions. Additionally, CP-55940 has been shown to have anti-tumor effects in vitro, suggesting its potential use in cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using CP-55940 in lab experiments include its potent and selective activity on the endocannabinoid system, its well-characterized pharmacology, and its potential therapeutic applications. However, there are also limitations to its use, including its complex synthesis, its potential for abuse and dependence, and its potential for side effects.
Future Directions
There are several future directions for research on CP-55940. One area of interest is its potential use in the treatment of pain and inflammation, particularly in conditions such as arthritis and neuropathic pain. Another area of interest is its potential use in the treatment of neurological disorders, such as stroke and traumatic brain injury. Additionally, further research is needed to understand the potential anti-tumor effects of CP-55940 and its potential use in cancer therapy. Overall, CP-55940 is a promising compound with potential therapeutic applications in a wide range of conditions.
Synthesis Methods
The synthesis of CP-55940 involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with cyclopentylamine to form 2-(2-chlorophenyl)cyclopentylamine. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, CP-55940. The synthesis of CP-55940 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. CP-55940 has also been studied for its potential use in cancer therapy, as it has been shown to have anti-tumor effects in vitro.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-(1-thiophen-2-ylcyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-14-7-2-1-6-13(14)12-16(20)19-17(9-3-4-10-17)15-8-5-11-21-15/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWXOHLDMBERJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

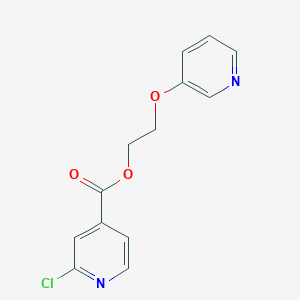
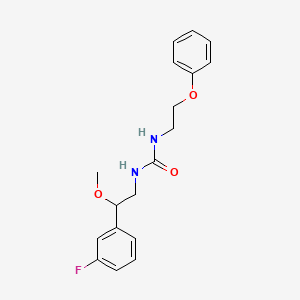

![4-({[3-methoxy-5-oxo-2(5H)-furanyliden]methyl}amino)benzenecarboxylic acid](/img/structure/B2476629.png)
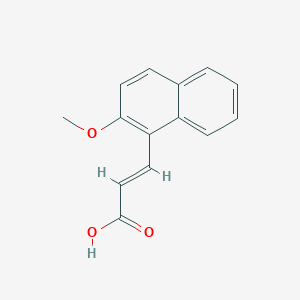
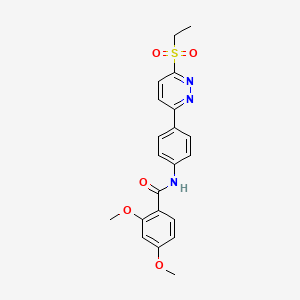
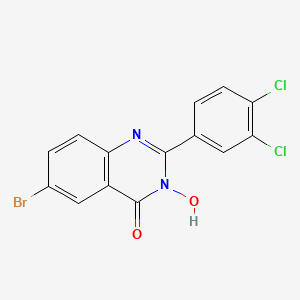
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2476636.png)
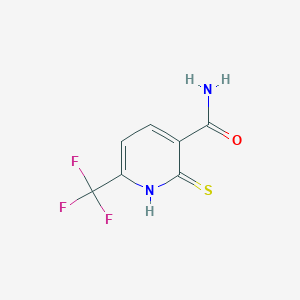
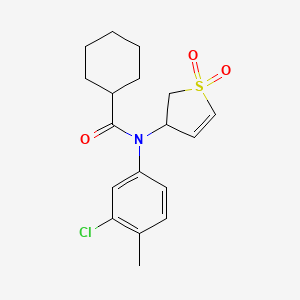
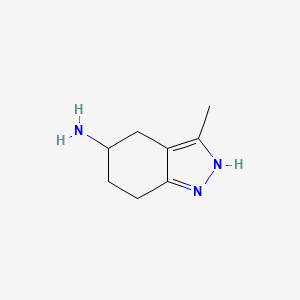
![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2476643.png)
![(2,2-Difluoro-5-azaspiro[2.4]heptan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2476644.png)
![3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B2476646.png)